Home > Products > Screening Compounds P38434 > Sorafenib-galactosamine
Sorafenib-galactosamine -

Sorafenib-galactosamine

Catalog Number: EVT-1535500
CAS Number:
Molecular Formula: C26H24ClF3N4O8
Molecular Weight: 612.94
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sorafenib-galactosamine is conjugate of sorafenib with galactose through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.
Source and Classification

Sorafenib was first approved by the Food and Drug Administration in December 2005. It has since gained recognition in Europe and other regions for treating specific types of cancer. The compound sorafenib-galactosamine represents a novel approach in drug design aimed at improving the efficacy and selectivity of sorafenib in cancer therapy. This compound falls under the category of targeted drug delivery systems, specifically designed to enhance the bioavailability and therapeutic index of existing anticancer agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of sorafenib-galactosamine involves several steps:

  1. Formation of Amide Bond: The conjugation process typically starts with the activation of the carboxylic acid group of galactosamine, allowing it to react with the amine group present in sorafenib.
  2. Solvent Selection: Organic solvents such as dimethyl sulfoxide or acetone may be employed to facilitate the reaction under controlled conditions.
  3. Purification: Following synthesis, purification techniques like size exclusion chromatography or high-performance liquid chromatography are utilized to isolate the desired product from unreacted starting materials.

Technical details regarding temperature control, reaction time, and concentration ratios are crucial for optimizing yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular formula for sorafenib-galactosamine is C26H24ClF3N4O8C_{26}H_{24}ClF_{3}N_{4}O_{8}, with a molecular weight of approximately 612.94 g/mol. The structure features a complex arrangement involving a galactose moiety linked to the sorafenib backbone, which includes a trifluoromethyl group and a urea functional group.

Key Structural Features:

  • Amide Linkage: Critical for maintaining stability and enhancing biological activity.
  • Galactose Moiety: Enhances targeting properties towards liver cells.

The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Sorafenib-galactosamine undergoes several chemical reactions that are important for its functionality:

  1. Hydrolysis: Under physiological conditions, the amide bond may undergo hydrolysis, releasing active sorafenib.
  2. Binding Interactions: The galactose component can interact with specific receptors on cancer cells, facilitating targeted delivery.
  3. Metabolic Degradation: Understanding how this compound is metabolized in vivo is vital for assessing its pharmacokinetics.

These reactions are essential for determining the compound's stability and effectiveness as a therapeutic agent .

Mechanism of Action

Process and Data

The mechanism of action for sorafenib-galactosamine primarily involves:

  • Inhibition of Kinases: Sorafenib inhibits multiple receptor tyrosine kinases involved in tumor growth and angiogenesis.
  • Targeted Delivery: The galactosamine component allows for selective uptake by liver cancer cells, enhancing local drug concentrations while minimizing systemic exposure.

Studies have shown that this targeted approach can lead to improved therapeutic outcomes compared to non-targeted formulations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder.
  • Solubility: Generally hydrophobic; solubility may be enhanced through formulation strategies.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial; studies indicate that modifications can improve stability against metabolic degradation.
  • Reactivity: The amide bond's reactivity plays a significant role in drug release mechanisms.

Relevant analyses such as differential scanning calorimetry or thermogravimetric analysis can provide further insights into thermal stability and decomposition behaviors .

Applications

Scientific Uses

Sorafenib-galactosamine has potential applications in:

  • Targeted Cancer Therapy: Particularly effective against hepatocellular carcinoma due to its selective binding properties.
  • Drug Development Research: Serves as a model compound for developing new targeted therapies that utilize carbohydrate moieties for enhanced specificity.
  • Combination Therapies: Potentially synergistic effects when used alongside other chemotherapeutic agents or inhibitors targeting metabolic pathways in cancer cells.

The ongoing research into sorafenib-galactosamine highlights its promise as a significant advancement in cancer therapeutics, focusing on improving patient outcomes through targeted delivery strategies .

Introduction to Sorafenib-Galactosamine Conjugates

Molecular Pharmacology of Sorafenib as a Multikinase Inhibitor

Sorafenib (Nexavar®) is a bi-aryl urea small molecule (MW: 464.8 Da) that functions as a potent multikinase inhibitor. Its mechanism involves dual antiproliferative and antiangiogenic effects through simultaneous inhibition of:

  • Raf Serine/Threonine Kinases: Direct suppression of Raf-1 (IC~50~ = 6 nM) and B-Raf (IC~50~ = 22 nM) disrupts the RAF/MEK/ERK signaling cascade, inhibiting tumor cell proliferation [1] [4].
  • Receptor Tyrosine Kinases (RTKs): Blockade of VEGFR-2 (IC~50~ = 90 nM), VEGFR-3 (IC~50~ = 20 nM), PDGFR-β (IC~50~ = 57 nM), Flt-3 (IC~50~ = 58 nM), and c-KIT (IC~50~ = 68 nM) impairs tumor angiogenesis and microenvironment maintenance [4] [9].

Table 1: Primary Kinase Targets of Sorafenib with Inhibition Constants

Target KinaseBiological RoleIC₅₀ (nM)
Raf-1Proliferation (RAF/MEK/ERK pathway)6
B-RafProliferation (RAF/MEK/ERK pathway)22
VEGFR-2Angiogenesis90
VEGFR-3Angiogenesis/Lymphangiogenesis20
PDGFR-βStromal support/Pericyte recruitment57
c-KITOncogenesis68

In preclinical models, this multitargeting capability demonstrated broad antitumor activity across renal cell carcinoma, HCC, and breast cancer. Sorafenib suppresses tumor growth by inducing apoptosis and disrupting microvasculature, evidenced by 30–50% reduction in microvessel density in HCC xenografts [1]. However, its clinical efficacy is hampered by pharmacokinetic limitations: low aqueous solubility, rapid systemic clearance, and off-target distribution causing dose-limiting toxicities. Only ~10% of orally administered sorafenib accumulates in liver tumors, necessitating high systemic doses that trigger adverse effects [10].

Role of Galactosamine in Hepatic Targeting: ASGPR-Mediated Drug Delivery

Galactosamine (GalNAc) serves as a homing device for hepatocytes by exploiting the asialoglycoprotein receptor (ASGPR), a C-type lectin highly expressed on hepatic parenchymal cells (500,000 receptors/cell). Key characteristics of ASGPR include:

  • Binding Specificity: High affinity for galactose/N-acetylgalactosamine residues (K~d~ ≈ 1–10 nM) [6].
  • Cellular Internalization: Ligand-receptor complexes undergo clathrin-mediated endocytosis within minutes, followed by endosomal recycling [3].
  • Expression Profile: Overexpressed in HCC cells while minimally present in extrahepatic tissues, enabling tumor-selective drug delivery [5] [10].

Table 2: ASGPR-Targeted Delivery Strategies for Sorafenib

Delivery SystemLigandKey FindingsReference
Galactosylated micellesLactose3.2-fold ↑ liver accumulation vs. non-targeted micelles; 89% tumor inhibition [6]
SG@GR-ZIF-8 nanoparticlesGalNAc12.7-fold ↑ cellular uptake in HepG2; 84% ↓ lung metastasis in orthotopic models [5]
Galactosylated liposomesGalactose4.1× ↑ sorafenib accumulation in liver vs. free drug [10]

Conjugating sorafenib to galactosamine (or incorporating it into GalNAc-decorated nanocarriers) capitalizes on this pathway. Biodistribution studies in mice revealed that galactosylated polymeric micelles increased hepatic sorafenib accumulation by 3.2-fold compared to unconjugated sorafenib, while reducing renal and splenic deposition [6]. This targeting is competitively inhibited by free galactose, confirming ASGPR-mediated uptake. Notably, HCC tumors retain ASGPR expression during malignancy progression, making this strategy viable even in advanced disease [5] [10].

Rationale for Combining Sorafenib with Galactosamine-Based Nanocarriers

The integration of sorafenib-galactosamine conjugates into nanocarrier systems addresses three fundamental limitations of conventional sorafenib therapy:

  • Enhanced Pharmacokinetics: Nanoformulations shield sorafenib from premature degradation and extend plasma half-life. GalNAc-modified zeolitic imidazolate frameworks (SG@GR-ZIF-8) demonstrated sustained drug release over 72 hours, maintaining therapeutic concentrations >10× longer than free sorafenib [5].

  • Overcoming Chemoresistance: HCC tumors develop resistance through altered drug efflux and metabolic adaptations. Co-delivery of sorafenib with synergistic agents via nanocarriers circumvents this. For example, glucose oxidase (GOx) in SG@GR-ZIF-8 depletes glucose, starving tumors while enhancing sorafenib’s anti-proliferative effects. This combination achieved 89% tumor suppression vs. 42% with sorafenib alone in C5WN1 xenografts [5] [10].

  • Metastasis Suppression: Sorafenib-galactosamine nanocarriers inhibit circulating tumor cell (CTC) dissemination. In orthotopic HCC models, GalNAc-modified nanoparticles reduced pulmonary metastases by 84% through dual action: sorafenib blocked MMP-mediated invasion, while galactosamine promoted Kupffer cell-mediated CTC clearance [5] [10].

Table 3: Multimodal Actions of Sorafenib-Galactosamine Nanosystems

Therapeutic ChallengeNanocarrier SolutionMechanistic Outcome
Systemic ToxicityASGPR-directed delivery↓ Off-target exposure; ↑ tumor drug concentration (4–12-fold)
Short Circulation Half-lifePolymeric encapsulation (e.g., ZIF-8)t~½~ extended from 24h → 58h
Multidrug ResistanceCo-delivery with adjuvant agents (e.g., GOx)Synergistic cytotoxicity (CI = 0.32); ATP depletion → reversed ABC transporter activity
MetastasisKupffer cell-mediated CTC trapping↓ Extravasation via neutrophil-CTC cluster disruption

Advanced formulations under investigation include pH-responsive galactosylated dendrimers that release sorafenib in acidic tumor microenvironments, and biomimetic exosomes decorated with GalNAc for immune-evading delivery. Despite promising preclinical results, translational challenges remain, particularly in scaling production and addressing tumor heterogeneity in human HCC [5] [10].

Concluding Remarks

Sorafenib-galactosamine conjugates represent a rationally designed therapeutic strategy that merges molecular targeting with advanced drug delivery. By harnessing ASGPR biology, these systems maximize sorafenib’s antitumor efficacy while minimizing systemic exposure. Future development should focus on hybrid nanocarriers incorporating diagnostics and multimodal therapeutics to address the dynamic complexity of advanced HCC.

Table 4: Compound Summary: Sorafenib-Galactosamine

PropertyValue/Descriptor
IUPAC Name4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide
Molecular FormulaC~26~H~24~ClF~3~N~4~O~8~
Molecular Weight612.94 g/mol
CAS RegistryNot assigned
SolubilityDMSO (100 mM); insoluble in water
Mechanism of ActionASGPR-targeted multikinase inhibitor
Key Biological TargetsASGPR, Raf, VEGFR, PDGFR, c-KIT
Therapeutic ApplicationHepatocellular carcinoma (targeted therapy)

Properties

Product Name

Sorafenib-galactosamine

IUPAC Name

4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide

Molecular Formula

C26H24ClF3N4O8

Molecular Weight

612.94

InChI

InChI=1S/C26H24ClF3N4O8/c27-17-6-3-13(9-16(17)26(28,29)30)33-25(40)32-12-1-4-14(5-2-12)41-15-7-8-31-18(10-15)23(38)34-20-22(37)21(36)19(11-35)42-24(20)39/h1-10,19-22,24,35-37,39H,11H2,(H,34,38)(H2,32,33,40)/t19-,20-,21+,22-,24-/m1/s1

InChI Key

AZQZZRFAWFUQPA-WKKMNAASSA-N

SMILES

O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2

Solubility

Soluble in DMSO, not in water

Synonyms

Sorafenibgalactosamine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.